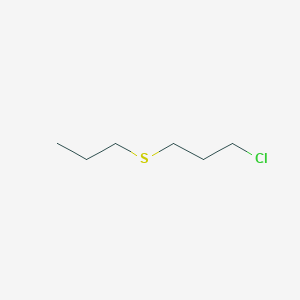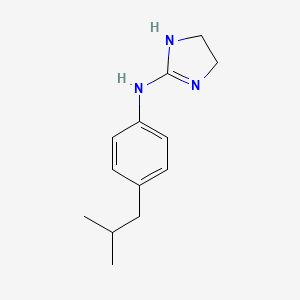![molecular formula C25H26O4 B14293930 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane CAS No. 114185-01-2](/img/structure/B14293930.png)
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring, phenyl group, and two benzyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 1,2-bis(benzyloxy)ethane with a phenyl-substituted dioxolane precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzyloxy groups are converted to benzaldehyde or benzoic acid.
Reduction: The compound is reduced to form corresponding alcohols.
Substitution: New functional groups replace the benzyloxy groups, leading to a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(benzyloxy)ethane: A precursor in the synthesis of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane.
2-Phenyl-1,3-dioxolane: A structurally related compound with similar chemical properties.
Benzyloxybenzene: Shares the benzyloxy functional group and exhibits similar reactivity.
Uniqueness
This compound is unique due to its combination of a dioxolane ring, phenyl group, and two benzyloxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
114185-01-2 |
|---|---|
Molekularformel |
C25H26O4 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
4-[1,2-bis(phenylmethoxy)ethyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C25H26O4/c1-4-10-20(11-5-1)16-26-18-23(27-17-21-12-6-2-7-13-21)24-19-28-25(29-24)22-14-8-3-9-15-22/h1-15,23-25H,16-19H2 |
InChI-Schlüssel |
ZWHBEJIJVYFXEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(O1)C2=CC=CC=C2)C(COCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


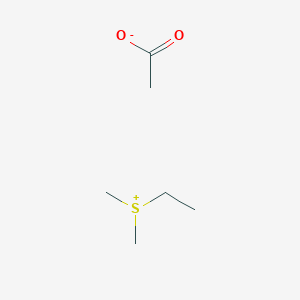
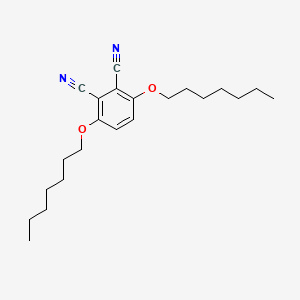
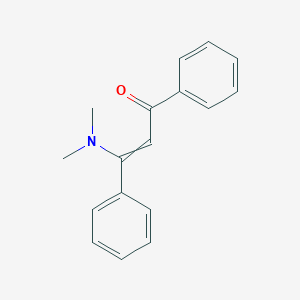
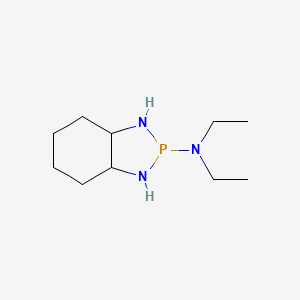
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
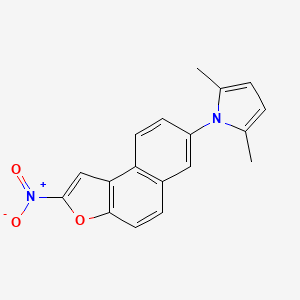
![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)


![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
